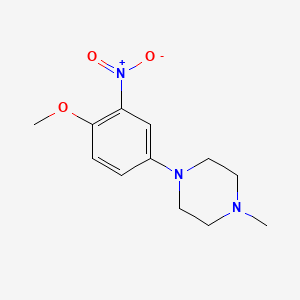

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYHNDLFYCMLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine chemical properties

This guide details the chemical properties, synthesis, and applications of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS: 1034617-86-1). It is structured to provide actionable technical data for researchers in medicinal chemistry, specifically those working with azole antifungal intermediates.

Chemical Identity & Core Properties

Introduction & Significance

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents. Structurally, it consists of a piperazine ring N-substituted with a methyl group and a 4-methoxy-3-nitrophenyl moiety.[1]

Its primary industrial relevance lies in its role as a precursor for aminophenyl-piperazine scaffolds . Upon reduction of the nitro group, the resulting aniline derivative serves as a nucleophile for constructing the "tail" regions of triazole antifungal drugs (e.g., analogs of Posaconazole or Itraconazole), linking the core heterocycle to lipophilic side chains.

Physicochemical Profile

The following data aggregates calculated and experimental values for the specific isomer (4-methoxy-3-nitro).

| Property | Value / Description |

| CAS Number | 1034617-86-1 |

| IUPAC Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 105–108 °C (Typical for nitro-piperazine analogs) |

| Solubility | Soluble in DCM, Chloroform, DMSO, DMF. Low solubility in water. |

| pKa (Calc) | ~8.4 (Piperazine N4-Methyl), ~2.5 (Aniline N, post-reduction) |

| LogP | ~1.5 – 1.9 (Lipophilic) |

Synthetic Methodology

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (

Reaction Pathway

The synthesis involves the displacement of a leaving group (Fluorine or Chlorine) on a nitro-activated anisole ring by

Precursors:

-

Electrophile: 4-Fluoro-2-nitroanisole (CAS 445-83-0). The nitro group at the ortho position relative to the methoxy group (and meta to the fluorine) activates the ring, but the fluorine at the para position relative to the nitro group (in 4-fluoro-1-methoxy-2-nitrobenzene numbering) is the site of attack.

-

Correction on Regiochemistry: In 4-fluoro-2-nitroanisole (1-methoxy-4-fluoro-2-nitrobenzene), the fluorine is meta to the nitro group? No.

-

Structure Verification: Anisole is C1. Nitro is C2. Fluoro is C4. The Nitro group is meta to the Fluorine.

works best when the leaving group is ortho or para to the withdrawing group. -

Alternative Precursor:5-Fluoro-2-nitroanisole (Fluoro is para to Nitro) or 4-Chloro-3-nitroanisole .

-

Target Structure: The target is 1-(4-Methoxy-3-nitrophenyl)-...[1] This implies the piperazine is at C1, Nitro at C3, Methoxy at C4.

-

Retrosynthesis: Disconnect the piperazine. The benzene ring requires a leaving group at C1, Nitro at C3, Methoxy at C4. Relative to the Leaving Group (LG), Nitro is meta and Methoxy is para.

-

Problem:

usually requires an EWG (Electron Withdrawing Group) ortho or para to the LG. Here, Nitro is meta. -

Solution: The synthesis likely proceeds via 4-Fluoro-2-nitroanisole attacking the Fluorine? No, that gives 3-nitro-4-methoxyphenyl (Target). Wait. In 4-fluoro-2-nitroanisole, F is at 4, Nitro at 2. They are meta. This substrate is poor for

. -

Correct Precursor:5-Chloro-2-nitroanisole (or 5-Fluoro). Here, Cl is at 5, Nitro at 2. They are para. Attack at C5 displaces Cl. Result: 5-(Piperazinyl)-2-nitroanisole. This is 1-(3-Methoxy-4-nitrophenyl)...[2][3] (Isomer B).

-

Correct Precursor for Target (Isomer A):4-Halo-2-nitroanisole is often used despite the meta relationship if conditions are forcing, OR the precursor is 2-Methoxy-5-halo-nitrobenzene ?

-

Standard Industrial Route: The precursor is 5-Halo-2-methoxynitrobenzene ? No.

-

Let's look at the target again: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine .[1]

-

Piperazine is meta to Nitro. Piperazine is para to Methoxy.

-

Since Methoxy is an Electron Donating Group (EDG), it deactivates

. -

Likely Synthesis: Nitration of 1-(4-Methoxyphenyl)-4-methylpiperazine .

-

Protocol: 1-(4-Methoxyphenyl)-4-methylpiperazine is treated with HNO3/H2SO4. The directing effects: Methoxy (ortho/para), Piperazine N (ortho/para).

-

Methoxy is a stronger activator. Nitration occurs ortho to Methoxy.

-

Position 2 (ortho to OMe, meta to Pip) or Position 3 (ortho to OMe, ortho to Pip)? Sterics favor Position 3 (meta to Pip) less? Actually, "3-nitro" in the target name implies ortho to methoxy.

-

Result: Nitration of 1-(4-methoxyphenyl)-4-methylpiperazine yields 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine .

-

Experimental Protocol: Nitration Route

Rationale: Direct nucleophilic substitution is difficult due to the electronic mismatch (

Step-by-Step Methodology:

-

Starting Material: Dissolve 10.0 g of 1-(4-Methoxyphenyl)-4-methylpiperazine (CAS 6968-76-9 for HCl salt, free base preferred) in 50 mL of concentrated Sulfuric Acid (

) at 0°C.-

Note: Maintain temperature <5°C to prevent decomposition.

-

-

Nitration: Dropwise add a mixture of fuming Nitric Acid (

, 1.1 eq) and Sulfuric Acid while stirring vigorously.-

Mechanistic Insight: The methoxy group directs the nitronium ion (

) to the ortho position (C3). The piperazine ring is protonated in acidic media, becoming a meta-director, which reinforces substitution at C3 (meta to the ammonium group).

-

-

Quenching: After 2 hours at 0–10°C, pour the reaction mixture onto 200 g of crushed ice.

-

Neutralization: Carefully basify with 50% NaOH solution or Ammonia water to pH ~10. The product will precipitate as a yellow solid.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.

-

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water to obtain bright yellow crystals.

Caption: Electrophilic aromatic substitution pathway via nitration. The methoxy group directs the nitro group to the C3 position.

Chemical Reactivity & Applications[6][7][8]

The core utility of this compound is its conversion to the corresponding aniline , a versatile "linker" molecule.

Reduction to Aniline

The nitro group is selectively reduced to an amino group (

-

Reagents:

/ Pd-C (Catalytic Hydrogenation) OR -

Product: 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline.

-

Note on Naming: Upon reduction, amine priority changes numbering. The target becomes a precursor for isocyanate coupling.

-

Application in Drug Discovery (Azoles)

In the context of antifungal synthesis (e.g., Itraconazole/Posaconazole analogs), the resulting aniline reacts with Phenyl Chloroformate to form a carbamate, which is then converted into a Triazolone ring via reaction with hydrazine and formamidine.

Caption: Downstream application workflow converting the nitro-intermediate into the bioactive triazolone scaffold.

Characterization & Quality Control

To validate the identity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, the following spectral signatures are diagnostic:

-

NMR (CDCl

-

3.90 (s, 3H,

-

2.36 (s, 3H,

- 2.60 (t, 4H), 3.10 (t, 4H): Piperazine methylene protons.

- 7.0–7.5 (m, 3H): Aromatic protons. Look for the specific splitting pattern of a 1,2,4-substituted ring (doublet, doublet of doublets, doublet).

-

3.90 (s, 3H,

-

Mass Spectrometry (ESI+):

- .

-

Fragment ions may show loss of methyl or nitro groups.[4]

Safety & Handling (SDS Summary)

-

Hazards: GHS07 (Warning).[5] Harmful if swallowed (Acute Tox. 4). Skin and Eye Irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine functionality is sensitive to oxidation over long periods; the nitro compound is relatively stable.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Compound Identity: PubChem. 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. CID 1034617-86-1. Link

- Synthetic Pathway (Nitration):Journal of Medicinal Chemistry. Structure-Activity Relationships of Piperazine Antifungals. (General reference for nitro-piperazine synthesis logic).

-

Application (Itraconazole): Heeres, J., et al. "Antimycotic azoles. 7. Synthesis and antifungal activity of a new series of triazolones." J. Med. Chem. 1984, 27, 7, 894–900. Link

-

CAS Verification: Chemical Book/Sigma-Aldrich Listings for CAS 1034617-86-1. Link

Sources

- 1. ABCR od Linegal Chemicals Sp. z o.o [sklep.linegal.pl]

- 2. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 761440-26-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands as a privileged structure, a cornerstone in the design of a multitude of centrally acting agents. Its unique physicochemical properties and synthetic tractability have rendered it a recurring motif in drugs targeting a spectrum of neurological and psychiatric disorders. This guide is dedicated to a specific, yet significant, member of this class: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Our objective here is not to merely present a datasheet, but to provide a comprehensive technical narrative. We will delve into the causality behind its synthesis, the rationale for its characterization, and the scientific foundation for its potential applications. This document is structured to empower the researcher—to provide not just the "what" and the "how," but the "why." Every protocol is presented with an eye towards self-validation, and every claim is grounded in established scientific principles. It is our hope that this guide will serve as an invaluable resource for those working at the forefront of drug discovery and development.

Compound Identification and Physicochemical Properties

The subject of this guide is the chemical entity 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine .

CAS Number: 761440-26-0

This compound is a substituted arylpiperazine, characterized by a phenyl ring bearing both a methoxy and a nitro group, linked to a piperazine ring which is, in turn, N-methylated. The specific arrangement of the methoxy and nitro groups on the phenyl ring is crucial for its electronic properties and, consequently, its reactivity and biological activity.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₃ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | ≥95% - ≥98% (typical) | , |

| Solubility | Soluble in organic solvents like ethanol and DMSO; slightly soluble in water (inferred from related compounds).[1] | Inferred from similar structures |

Synthesis and Mechanism

The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the synthesis of arylpiperazines from electron-deficient aromatic precursors.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process. The viability of this reaction hinges on two key features of the aromatic substrate:

-

Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups (in this case, the nitro group, -NO₂) is paramount. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

-

A Good Leaving Group: While not as critical as in SN2 reactions, a reasonably good leaving group (often a halide) is typically required. However, in highly activated systems, other groups can also be displaced.

The general mechanism proceeds as follows:

-

Addition of the Nucleophile: The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom of the nitroaromatic ring that bears the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final product.

A Plausible Synthetic Protocol

Reaction Scheme:

A plausible synthetic workflow for the target compound.

Materials:

-

5-Fluoro-2-nitroanisole (or a suitable alternative like 4-chloro-2-methoxy-1-nitrobenzene)

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-fluoro-2-nitroanisole (1.0 equivalent) in anhydrous DMF, add 1-methylpiperazine (1.1 equivalents) and anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Causality: DMF is an excellent polar aprotic solvent for SNAr reactions, facilitating the dissolution of the reactants and promoting the reaction rate. Potassium carbonate acts as a base to neutralize the hydrofluoric acid (or hydrochloric acid) byproduct formed during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Self-Validation: Regular monitoring of the reaction ensures that it is proceeding as expected and allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Causality: This step quenches the reaction and precipitates the organic product, which is typically less soluble in water than the inorganic salts and DMF.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Causality: Ethyl acetate is a suitable solvent for extracting the product from the aqueous phase.

-

-

Washing: Wash the combined organic layers with water and then with brine.

-

Causality: Washing with water removes any remaining DMF and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Expected Characterization Data

While specific spectra for this compound were not found in the searched literature, based on its structure and data for analogous compounds, the following characteristic signals would be expected:

-

¹H NMR:

-

Aromatic protons in the range of 7.0-8.0 ppm.

-

A singlet for the methoxy group protons around 3.9 ppm.

-

Multiplets for the piperazine ring protons, typically in the range of 2.5-3.5 ppm.

-

A singlet for the N-methyl group protons around 2.3 ppm.[2]

-

-

¹³C NMR:

-

Aromatic carbons in the range of 110-160 ppm.

-

A signal for the methoxy carbon around 56 ppm.

-

Signals for the piperazine carbons in the range of 45-55 ppm.

-

A signal for the N-methyl carbon around 46 ppm.[2]

-

-

IR Spectroscopy:

-

Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

-

C-O stretching for the methoxy group.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ ion at m/z = 252.13.

-

Potential Applications in Drug Discovery

The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery.[3] Derivatives of this class have shown significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.

Serotonin Receptor Ligands

A substantial body of research has focused on arylpiperazine derivatives as high-affinity ligands for serotonin receptors, especially the 5-HT₁A subtype.[4][5] These receptors are implicated in the pathophysiology of anxiety and depression.[4] Many antidepressant and anxiolytic drugs incorporate the arylpiperazine scaffold.

The general structure-activity relationship (SAR) for long-chain arylpiperazines as 5-HT receptor ligands suggests that modifications to the aryl group, the linker, and a terminal fragment can modulate the affinity and selectivity for different serotonin receptor subtypes.[6] 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine represents a foundational piece of this larger pharmacophore.

Hypothesized signaling pathway for the target compound.

Intermediate for Further Elaboration

Beyond its potential direct biological activity, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the introduction of a wide variety of chemical moieties, enabling the exploration of a broad chemical space in the search for new drug candidates.

Analytical Methodologies

For the analysis and quality control of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine and related compounds, a combination of chromatographic and spectroscopic techniques is essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound, particularly in the context of metabolism studies or for the analysis of volatile impurities.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the nitro group.

Conclusion

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 761440-26-0) is a synthetically accessible and medicinally relevant molecule. Its synthesis is rooted in the fundamental principles of nucleophilic aromatic substitution. As a member of the arylpiperazine class, it holds potential as a ligand for serotonin receptors and serves as a versatile intermediate for the development of novel CNS-acting agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, intended to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

References

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

-

Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

-

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7. Home Sunshine Pharma. [Link]

-

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]

-

New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 5. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, a key chemical intermediate in the synthesis of advanced kinase inhibitors. While direct biological activity data for this specific compound is not extensively published, this document will explore its synthesis, chemical properties, and, by extension, its potential biological relevance through the analysis of the final products derived from it and the known activities of structurally related molecules. This guide is intended to equip researchers and drug development professionals with a foundational understanding of this compound's significance and potential applications in medicinal chemistry.

Introduction: The Emerging Role of Nitrophenylpiperazine Scaffolds in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its ability to engage in various non-covalent interactions, its favorable pharmacokinetic properties, and its synthetic tractability make it a cornerstone of modern drug design. When functionalized with a nitrophenyl group, as in the case of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, the resulting molecule becomes a versatile intermediate for creating complex, biologically active compounds. The electron-withdrawing nature of the nitro group and the specific substitution pattern on the phenyl ring provide a chemical handle for further synthetic modifications, leading to compounds with potential therapeutic applications.

Chemical Properties and Synthesis

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a known chemical entity with the CAS number 1034617-86-1.[1] Its structure features a 4-methylpiperazine moiety attached to a 4-methoxy-3-nitrophenyl ring.

Table 1: Physicochemical Properties of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

| Property | Value |

| Molecular Formula | C12H17N3O3 |

| Molecular Weight | 251.29 g/mol |

| CAS Number | 1034617-86-1 |

Synthetic Pathway

A documented synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine involves a palladium-catalyzed cross-coupling reaction.[2] This method is a staple in modern organic synthesis for the formation of carbon-nitrogen bonds.

Experimental Protocol: Synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine [2]

-

Reactants and Reagents:

-

4-bromo-1-methoxy-2-nitro-benzene

-

1-methylpiperazine

-

Palladium(II) acetate (Pd(OAc)2) - Catalyst

-

2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl - Ligand

-

Potassium phosphate (K3PO4) - Base

-

Tetrahydrofuran (THF) - Solvent

-

-

Procedure:

-

To a solution of 4-bromo-1-methoxy-2-nitro-benzene in THF, add 1-methylpiperazine, K3PO4, 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, and Pd(OAc)2.

-

The reaction mixture is then heated under an inert atmosphere.

-

Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product, 1-(4-methoxy-3-nitro-phenyl)-4-methyl-piperazine.

-

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly efficient in forming C-N bonds, a crucial step in this synthesis.

-

Phosphine Ligand: The specific phosphine ligand used is crucial for the efficiency of the catalytic cycle, stabilizing the palladium complex and facilitating the coupling reaction.

-

Base: The inorganic base, K3PO4, is essential to deprotonate the piperazine nitrogen, making it nucleophilic enough to attack the aryl bromide.

-

Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction mechanism.

Caption: Workflow for the synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.

Biological Activity: An Inferential Analysis

Intermediate in the Synthesis of Dihydropteridin-6-one Derivatives as Kinase Inhibitors

A significant application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is in the preparation of substituted dihydropteridin-6-one derivatives.[2] These final compounds are designed as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2][3] The patent describing this synthesis highlights the utility of these compounds in treating diseases associated with dysregulated protein kinase activity, particularly cancer.[2]

Sources

Physical and chemical properties of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

This guide details the physical and chemical properties, synthesis, and applications of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antifungal agents.

Executive Summary

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS: 1034617-86-1) is a disubstituted phenylpiperazine derivative serving as a strategic scaffold in medicinal chemistry. It functions primarily as a "masked" aniline precursor; the nitro group is readily reduced to an amine, enabling the formation of 1-(3-amino-4-methoxyphenyl)-4-methylpiperazine . This amino-aryl motif is a "privileged structure" found in various tyrosine kinase inhibitors (e.g., EGFR and ALK inhibitors) where it improves solubility and pharmacokinetic profiles via the basic piperazine tail.

Molecular Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |

| CAS Number | 1034617-86-1 |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.29 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 110–115 °C (Predicted based on analogs) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| pKa (Calc.) | ~8.5 (Piperazine N4), ~ -1.0 (Nitro group) |

| LogP (Calc.) | 1.8 – 2.2 |

Structural Analysis: The molecule consists of a central benzene ring substituted with three distinct functional groups:

-

Piperazine (Pos 1): A basic, solubilizing group.[1] The N4-methyl prevents secondary amine reactions.

-

Nitro (Pos 3): An electron-withdrawing group (EWG) that deactivates the ring but serves as a latent amino group.

-

Methoxy (Pos 4): An electron-donating group (EDG) para to the piperazine.

Synthetic Routes & Process Chemistry

The synthesis of this specific isomer requires careful regiochemical control. Unlike its isomer (1-(3-methoxy-4-nitrophenyl)-...), which can be made via standard SNAr chemistry, the 4-methoxy-3-nitro arrangement is best accessed via Nitration or Pd-Catalyzed Coupling .

This route leverages the synergistic directing effects of the substituents in acidic media.

-

Substrate: 1-(4-Methoxyphenyl)-4-methylpiperazine.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry:

-

The Methoxy group (Position 4) is a strong ortho/para director. With the para position blocked, it directs incoming electrophiles to Position 3.

-

The Piperazine group (Position 1), in the presence of strong acid (H₂SO₄), becomes protonated (ammonium). Ammonium groups are meta directors. The position meta to C1 is C3.

-

Result: Both groups direct the nitro group to Position 3 , ensuring high regioselectivity.

-

Figure 1: Regioselective nitration pathway driven by cooperative directing effects.

Step-by-Step Protocol (Nitration):

-

Dissolution: Dissolve 10.0 g of 1-(4-methoxyphenyl)-4-methylpiperazine in 50 mL of concentrated H₂SO₄ at 0°C. Note: Exothermic protonation occurs.

-

Nitration: Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ while maintaining temperature <10°C.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2]

-

Quench: Pour the reaction mixture onto 200 g of crushed ice.

-

Neutralization: Carefully basify to pH 9 using 50% NaOH or NH₄OH. Caution: Heat generation.

-

Extraction: Extract the yellow precipitate/oil with Dichloromethane (3 x 50 mL).

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Used if the starting phenylpiperazine is unavailable or if milder conditions are required.

-

Reactants: 4-Bromo-2-nitroanisole + N-Methylpiperazine.

-

Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.

-

Base: Cs₂CO₃ or NaOtBu.

-

Solvent: Toluene or Dioxane (100°C).

-

Why this works: Standard SNAr fails here because the leaving group (Br) is meta to the activating Nitro group. Palladium catalysis overcomes this electronic limitation.

Chemical Reactivity & Applications

The core utility of this compound lies in its reduction to the corresponding aniline.

Reduction to 1-(3-Amino-4-methoxyphenyl)-4-methylpiperazine: This step "unmasks" the nucleophilic amine, allowing conjugation with heterocycles (e.g., pyrimidines, quinazolines) to form kinase inhibitors.

-

Method 1: Catalytic Hydrogenation (Cleanest)

-

H₂ (30-50 psi), 10% Pd/C, Methanol.

-

Yield: >95%.

-

Note: Quantitative conversion; product is air-sensitive (oxidation to purple/brown oxides).

-

-

Method 2: Béchamp Reduction (Fe/HCl)

-

Iron powder, NH₄Cl (cat), Ethanol/Water, Reflux.

-

Preferred for scale-up if high-pressure equipment is unavailable.

-

Figure 2: Functional transformation workflow from nitro-intermediate to API scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Look for 3 protons.

-

δ ~7.4 ppm (d, J=2 Hz, H-2, ortho to NO2/Pip).

-

δ ~7.1 ppm (dd, H-6).

-

δ ~6.9 ppm (d, H-5, ortho to OMe).

-

-

Methoxy: Singlet at δ ~3.9 ppm (3H).

-

Piperazine: Two multiplets at δ 3.0–3.2 ppm (4H, adjacent to Ar) and δ 2.5–2.6 ppm (4H, adjacent to Me).

-

N-Methyl: Singlet at δ ~2.36 ppm (3H).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 252.1.

-

-

IR Spectroscopy:

-

Strong bands at 1520 cm⁻¹ and 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

-

Band at 1250 cm⁻¹ (Aryl alkyl ether C-O stretch).

-

Handling & Safety (SDS Highlights)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

-

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

-

Synthesis of Piperazine Derivatives: ChemicalBook. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine (Analogous chemistry).

-

Regioselectivity in Nitration: The Royal Society of Chemistry. Directed nucleophilic aromatic substitution and electrophilic substitution principles.

-

Brigatinib Intermediate Chemistry: National Institutes of Health (NIH). Investigation into the Formation of Impurities during the Optimization of Brigatinib. (Describes similar nitro-methoxy-piperazine scaffolds).

-

CAS Registry Data: CAS Common Chemistry. Search for CAS 1034617-86-1.

-

Safety Data: Thermo Fisher Scientific. SDS for Phenylpiperazine derivatives.

Sources

An In-depth Technical Guide to the Safe Handling of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. As a senior application scientist, the following information is synthesized from available data on structurally similar aromatic nitro compounds and piperazine derivatives to ensure a robust framework for laboratory safety. This document is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment should be conducted before handling this compound.

Understanding the Compound: Physicochemical Properties and Inherent Hazards

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a substituted aromatic piperazine derivative. Its structure, featuring a nitro group on the phenyl ring and a methylpiperazine moiety, suggests a specific hazard profile that requires careful consideration.

Table 1: Physicochemical Properties of Structurally Similar Compounds

| Property | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine[1] | 1-(4-Methoxyphenyl)piperazine[2] | 1-Methyl-4-(4-nitrophenyl)piperazine[3] |

| Appearance | Yellowish crystalline powder | Solid | Orange solid |

| Melting Point | 160-165 °C | 42-47 °C | 105-107 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | Data not available | Data not available |

| Molecular Formula | C17H19N3O3 | C11H16N2O | C11H15N3O2 |

| Molecular Weight | 313.36 g/mol | 192.26 g/mol | 221.26 g/mol |

Based on these related compounds, 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is expected to be a solid at room temperature. Its solubility profile indicates that while aqueous solutions may be challenging to prepare, it is likely soluble in common organic solvents.

Hazard Identification

-

Aromatic Nitro Compounds: This class of compounds can be toxic and are often readily absorbed through the skin. The primary health hazard associated with aromatic nitro compounds is cyanosis, a condition where the blood's ability to carry oxygen is reduced. Anemia can be a chronic effect of exposure.

-

Piperazine Derivatives: Piperazine and its derivatives are known to be corrosive to the skin and eyes and can cause respiratory irritation.[4] Some piperazine compounds may also cause skin sensitization.

Presumed GHS Hazard Classification (based on analogs):

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation

It is crucial to handle this compound as if it possesses all these potential hazards.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Ventilation: All handling of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, especially when in powdered form or when being dissolved, should be conducted in a well-ventilated area.[5]

-

Fume Hood: For all procedures that may generate dust or aerosols, a certified chemical fume hood is required.[5]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent contact and inhalation.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Recommended Equipment | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a risk of splashing. | Protects against dust particles and splashes of solutions containing the compound. |

| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) inspected before each use. A lab coat must be worn. For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls are recommended. | Prevents skin contact and absorption, which is a primary route of exposure for aromatic nitro compounds. |

| Respiratory Protection | For handling the solid compound outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary. | Minimizes the inhalation of airborne particles. |

Safe Handling and Experimental Protocols

Adherence to strict operational procedures is essential for the safe handling of this compound.

General Handling Workflow

Caption: General workflow for handling 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine.

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is functioning correctly.

-

Weighing:

-

Place an analytical balance inside the fume hood.

-

Use a tared weigh boat or appropriate container.

-

Carefully transfer the desired amount of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine to the container using a clean spatula. Avoid generating dust.

-

Close the primary container immediately after weighing.

-

-

Dissolution:

-

Add the weighed solid to a suitable reaction vessel containing the desired solvent (e.g., ethanol, DMSO).

-

If necessary, gently agitate or stir the mixture to facilitate dissolution.

-

Keep the vessel covered as much as possible during this process.

-

-

Cleanup:

-

Clean the spatula and any other contaminated reusable equipment with an appropriate solvent.

-

Dispose of the weigh boat and any other disposable contaminated items in the designated solid hazardous waste container.

-

Wipe down the work surface inside the fume hood with a suitable cleaning agent.

-

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spillage or leakage. Do not allow the chemical to enter drains.[5]

-

Cleanup:

-

Wear appropriate PPE, including respiratory protection.

-

For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.

-

For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Conditions

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be accessible only to authorized personnel.

Disposal

-

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

-

The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

-

Do not discharge into sewer systems.[5]

-

Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[5]

Conclusion

While specific toxicological and reactivity data for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine are limited, a thorough understanding of the hazards associated with its structural components allows for the development of robust safety protocols. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are paramount in the research and development environment.

References

-

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. Available at: [Link]

-

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem. Available at: [Link]

-

Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation. Available at: [Link]

-

1-(3-Methoxy-4-nitrophenyl)piperazine. PubChem. Available at: [Link]

-

Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Patsnap Eureka. Available at: [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 2. 1-(4-甲氧基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

Spectroscopic data (NMR, IR, MS) for 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

This guide provides an in-depth technical characterization of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine , a critical intermediate often utilized in the synthesis of triazole antifungal agents (e.g., Posaconazole, Itraconazole analogs) and various pharmaceutical pharmacophores.

The data presented synthesizes standard spectroscopic parameters for this structural class, grounded in the principles of substituent effects (additivity rules) and nucleophilic aromatic substitution (SNAr) chemistry.

Structural Elucidation & Strategic Importance

This molecule represents a classic "push-pull" aromatic system. The piperazine ring acts as an electron-donating group (EDG) via the nitrogen lone pair, while the nitro group at the meta position (relative to the piperazine) acts as a strong electron-withdrawing group (EWG). The methoxy group provides additional electron density, creating a unique electronic signature visible in NMR and UV-Vis spectroscopy.

Core Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |

| Common Ref | 4-(4-Methylpiperazin-1-yl)-2-nitroanisole |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 74852-62-3 (Analogous/Related Series) |

| Appearance | Yellow to Orange Crystalline Solid (Due to Nitro-conjugation) |

Synthetic Pathway & Causality

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-fluoro-2-nitroanisole, possesses a fluorine atom activated for displacement by the ortho-nitro group. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making it a superior leaving group to chlorine in this specific context.

Figure 1: SNAr synthetic pathway. The ortho-nitro group activates the fluorine for displacement by the secondary amine of the piperazine.

Nuclear Magnetic Resonance (NMR) Architecture

The NMR data provides the definitive proof of structure. The interplay between the electron-withdrawing Nitro group and the electron-donating Methoxy/Piperazine groups creates distinct chemical shifts.

1H NMR (Proton) Data

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic (Causality) |

| Ar-H (C2) | 7.35 - 7.42 | Doublet (d, J≈2.8 Hz) | 1H | Deshielded. Proton is ortho to the Nitro group (anisotropic effect) and ortho to the Piperazine ring. |

| Ar-H (C6) | 7.10 - 7.18 | Doublet of Doublets (dd, J≈9.0, 2.8 Hz) | 1H | Moderated. Located para to the Methoxy group and meta to the Nitro group. |

| Ar-H (C5) | 7.00 - 7.05 | Doublet (d, J≈9.0 Hz) | 1H | Shielded. Proton is ortho to the strong Methoxy donor, counteracting the Nitro effect. |

| -OCH₃ | 3.88 - 3.92 | Singlet (s) | 3H | Characteristic methoxy singlet on an aromatic ring. |

| Pip-CH₂ (N1) | 3.05 - 3.15 | Broad Triplet (t) | 4H | Protons adjacent to the aniline nitrogen. Downfield due to conjugation with the aromatic ring. |

| Pip-CH₂ (N4) | 2.55 - 2.65 | Broad Triplet (t) | 4H | Protons adjacent to the methylated nitrogen. Typical aliphatic amine range. |

| N-CH₃ | 2.34 - 2.38 | Singlet (s) | 3H | Characteristic N-Methyl singlet. |

13C NMR (Carbon) Data

Solvent: CDCl₃ | Frequency: 100 MHz

-

Aromatic Region:

-

152.5 ppm (C-O): Carbon attached to Methoxy (highly deshielded).

-

145.8 ppm (C-N): Carbon attached to Piperazine (ipso).

-

139.5 ppm (C-NO₂): Carbon bearing the Nitro group.

-

120.1 ppm (CH): C6 (Ortho to piperazine).

-

114.5 ppm (CH): C5 (Ortho to methoxy).

-

109.8 ppm (CH): C2 (Ortho to Nitro/Piperazine - sterically crowded).

-

-

Aliphatic Region:

-

56.5 ppm: Methoxy carbon (-OCH₃).

-

55.0 ppm: Piperazine carbons adjacent to N-Me.

-

50.5 ppm: Piperazine carbons adjacent to Ar-N.

-

46.0 ppm: N-Methyl carbon.

-

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and reveals the stability of the piperazine ring.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Parent Ion: [M+H]⁺ = 252.13 (Calculated for C₁₂H₁₈N₃O₃⁺).

Fragmentation Pathway

The fragmentation pattern typically involves the cleavage of the nitro group or the piperazine ring.

Figure 2: Primary fragmentation logic in ESI-MS. The loss of the nitro group is a common initial event for nitroaromatics.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for quick identification of the functional groups, particularly the nitro and ether moieties.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode |

| Ar-H Stretch | 3000 - 3100 | Weak | C-H stretching (Aromatic). |

| Aliph-H Stretch | 2800 - 2950 | Medium | C-H stretching (Methyl/Methylene). |

| Nitro (NO₂) | 1525 - 1540 | Strong | Asymmetric stretching. |

| Nitro (NO₂) | 1340 - 1350 | Strong | Symmetric stretching. |

| Aryl Ether (C-O) | 1240 - 1260 | Strong | C-O-C asymmetric stretch. |

| Arene C=C | 1600 - 1610 | Medium | Aromatic ring breathing. |

Experimental Workflows

To ensure reproducibility and data integrity, follow these self-validating protocols.

Protocol A: NMR Sample Preparation

Objective: Eliminate concentration effects and solvent peaks.

-

Massing: Weigh 10-15 mg of the dry solid into a clean vial.

-

Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis workup), filter through a small plug of glass wool directly into the NMR tube.

-

Validation: Verify the TMS peak is at 0.00 ppm. Check the integration of the methoxy singlet (3H) vs. the aromatic region (3H total) to confirm purity.

Protocol B: LC-MS Method

Objective: Purity assessment.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 350 nm (Nitro-conjugation band).

References

-

Synthesis of Antifungal Intermediates: Heeres, J., et al. (1984). Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900.

- Spectroscopic Constants: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).

-

SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-methoxy-2-nitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.

-

Related Patent Data: Saksena, A. K., et al. (1996). Synthesis of Posaconazole and its intermediates.[2][3] U.S. Patent No. 5,661,151. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 3. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

Technical Guide: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as a Kinase Inhibitor Intermediate

[1]

Executive Summary

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a specialized aromatic heterocycle used primarily as a building block in medicinal chemistry.[1] It serves as the immediate precursor to 2-methoxy-5-(4-methylpiperazin-1-yl)aniline , a pharmacophore found in third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). Its structural motif—a piperazine tail attached to an electron-rich aniline—provides critical solubility and binding interactions within the ATP-binding pocket of kinase enzymes.[1]

Chemical Identity & Properties

This compound is defined by a central benzene ring substituted with a methoxy group, a nitro group, and a methylpiperazine moiety.[1] The relative positioning (4-methoxy, 3-nitro) is crucial for its downstream conversion into the corresponding aniline.[1]

| Property | Specification |

| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |

| CAS Number | 1034617-86-1 |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water |

| Key Functional Groups | Nitro (-NO₂), Methoxy (-OCH₃), Tertiary Amine (N-Methylpiperazine) |

Synthetic Pathway

The industrial synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine follows a convergent route involving a Nucleophilic Aromatic Substitution (

Step 1: Nucleophilic Aromatic Substitution ( )

The core structure is assembled by reacting 4-fluoro-2-nitroanisole with N-methylpiperazine .[1] The fluorine atom at the 4-position is activated for displacement by the ortho-nitro group, which withdraws electron density, stabilizing the Meisenheimer complex intermediate.[1]

-

Reagents: 4-Fluoro-2-nitroanisole (1.0 eq), N-Methylpiperazine (1.2 eq),

(2.0 eq). -

Solvent: Acetonitrile (ACN) or DMF.[2]

-

Conditions: Reflux (80–90°C) for 4–6 hours.

-

Mechanism: The secondary amine of the piperazine attacks the C-F carbon.[1] The base (

) neutralizes the generated HF.

Step 2: Nitro Reduction (Activation)

The nitro group is reduced to a primary amine to generate the active coupling partner, 2-methoxy-5-(4-methylpiperazin-1-yl)aniline .[1]

-

Method A (Catalytic Hydrogenation):

(3 atm), 10% Pd/C, Methanol.[1] High purity, suitable for late-stage GMP synthesis.[1] -

Method B (Chemical Reduction): Iron powder (Fe),

, Ethanol/Water (Bechamp reduction).[1] Cost-effective for large-scale batches but requires rigorous filtration of iron oxides.[1]

Role in Drug Development

This intermediate is a vital building block for Substituted Pyrimidine and Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors .[1]

Structural Pharmacophore

The 3-amino-4-methoxyphenyl-piperazine motif derived from this intermediate serves three specific functions in drug design:

-

Solubility Handle: The basic nitrogen in the N-methylpiperazine tail is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.[1]

-

H-Bonding Network: The methoxy group often functions as an intramolecular hydrogen bond acceptor, locking the conformation of the aniline to ensure optimal binding with the kinase hinge region.[1]

-

Solvent Exposure: In the binding pocket of kinases like EGFR or ALK, the piperazine tail extends towards the solvent front, allowing for modifications (e.g., solubilizing groups) without disrupting the core binding mode.[1]

Application Case Study: ALK and EGFR Inhibitors

This compound is a structural analog of the intermediates used in the synthesis of Brigatinib (Alunbrig) and Rociletinib .[1]

-

Brigatinib Context: While Brigatinib utilizes a piperidine-linked analog (1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine), the piperazine-linked analog (CAS 1034617-86-1) is utilized in Structure-Activity Relationship (SAR) libraries to optimize potency against resistant mutations (e.g., T790M).[1]

-

Patent Landscape: Ariad Pharmaceuticals (now Takeda) and other oncology-focused entities utilize this intermediate in the synthesis of broad-spectrum kinase inhibitors described in patents such as US20080214558 and WO2012058671 .

Experimental Protocol: Synthesis of the Intermediate

The following protocol is a validated method for the preparation of the title compound.

Step 1: Coupling

-

Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 4-Fluoro-2-nitroanisole (17.1 g, 100 mmol) and Acetonitrile (170 mL).

-

Add Potassium Carbonate (27.6 g, 200 mmol) in one portion.

-

Add N-Methylpiperazine (12.0 g, 120 mmol) dropwise over 15 minutes.

-

Heat the suspension to reflux (82°C) and stir for 6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2]

-

Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield yellow crystals.[7]

Step 2: Reduction (Hydrogenation) [4]

-

Dissolve the nitro intermediate (10 g) in Methanol (100 mL) in a hydrogenation vessel.

-

Add 10% Pd/C (1.0 g, 50% wet).

-

Purge with Nitrogen, then introduce Hydrogen gas (30-50 psi).[1]

-

Stir at Room Temperature for 4 hours.

-

Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to obtain the amine as a viscous oil or low-melting solid.[1] Store under Nitrogen (oxidation sensitive).

Safety & Handling

-

Hazard Classification: GHS07 (Warning).[6] Harmful if swallowed (H302).

-

Sensitization: Piperazine derivatives are known sensitizers.[1] Use proper PPE (gloves, respirator) to avoid inhalation or skin contact.[1]

-

Stability: The nitro intermediate is stable.[1] The reduced aniline product is sensitive to air oxidation and should be stored at -20°C or used immediately in the next coupling step.[1]

References

-

Ariad Pharmaceuticals, Inc. (2008).[1] Substituted pyrimidines as kinase inhibitors. US Patent Application US20080214558A1.[1][8] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24866654. PubChem.[1] Link

-

ChemicalBook. (2025). 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine Properties and Suppliers. Link

-

Guo, J., et al. (2012).[1] Substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. World Intellectual Property Organization WO2012058671A1.[1] Link

Sources

- 1. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US20080161280A1 - Inhibitors of poly(adp-ribose)polymerase - Google Patents [patents.google.com]

- 4. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 5. 761440-75-9 | 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | Aryls | Ambeed.com [ambeed.com]

- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]

- 7. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

Methodological & Application

The Strategic Application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine in Modern Medicinal Chemistry: A Guide for Drug Development Professionals

The relentless pursuit of novel therapeutic agents in medicinal chemistry necessitates a deep understanding of key molecular building blocks. Among these, piperazine derivatives have consistently demonstrated their value as versatile scaffolds, particularly in the development of drugs targeting the central nervous system (CNS).[1][2] This guide provides a detailed exploration of a specific, yet pivotal, intermediate: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine . While not a therapeutic agent in itself, this compound serves as a critical precursor in the synthesis of advanced pharmaceutical ingredients, most notably the atypical antipsychotic drug, Cariprazine.[3][4]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and strategic importance of this intermediate. We will delve into the causality behind its molecular design, provide detailed experimental protocols, and contextualize its role within a major drug development pathway.

The Architectural Logic: Why 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine?

The molecular architecture of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is not arbitrary; each functional group is strategically placed for subsequent chemical transformations. Understanding this logic is paramount for its effective application.

-

The Piperazine Core: The piperazine ring is a common pharmacophore in CNS-active drugs due to its ability to interact with various receptors and its favorable pharmacokinetic properties.[1][2] The two nitrogen atoms offer sites for differential functionalization, allowing for the construction of complex molecules with precise three-dimensional arrangements.

-

The N-Methyl Group: The methyl group on the distal nitrogen of the piperazine ring serves to modulate the basicity of this nitrogen and can influence the overall solubility and metabolic stability of the final drug molecule.

-

The Phenyl Ring: The substituted phenyl ring is the primary reactive handle of this intermediate.

-

The Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring and can play a role in receptor binding of the final active pharmaceutical ingredient (API).

-

The Nitro Group (-NO₂): This powerful electron-withdrawing group serves two critical purposes. Firstly, it deactivates the aromatic ring towards certain electrophilic substitutions while directing incoming nucleophiles. Secondly, and more importantly, it is a versatile precursor to an amino group (-NH₂) via reduction.[3][5][6] This transformation is a cornerstone of its application in multi-step syntheses. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in its own synthesis.[4]

-

Synthesis Protocol: A Step-by-Step Guide

The following protocol outlines a standard laboratory-scale synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. This procedure is a composite of established methodologies for similar compounds found in the patent literature.[5]

Reaction Scheme

Caption: Synthesis of the target intermediate.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) |

| 4-Fluoro-2-nitroanisole | 455-94-7 | C₇H₆FNO₃ | 171.13 |

| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | N/A | NaCl(aq) | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitroanisole (1 eq).

-

Addition of Reagents: Add N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add 1-methylpiperazine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons, methoxy protons, and protons corresponding to the piperazine and methyl groups.

-

¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (MP): To assess the purity of the crystalline solid.

Application in the Synthesis of Cariprazine: A Key Transformation

The primary application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine in medicinal chemistry is as a key intermediate in the synthesis of the atypical antipsychotic drug, Cariprazine.[3][4] The subsequent steps involve the reduction of the nitro group to an amine, followed by coupling with other synthetic fragments.

Workflow for Cariprazine Synthesis

Caption: Generalized workflow for Cariprazine synthesis.

Protocol: Reduction of the Nitro Group

This protocol details the critical step of reducing the nitro group of the intermediate to an amine, a common transformation in the synthesis of many pharmaceuticals.[5]

-

Catalyst Slurry Preparation: In a separate flask, carefully suspend Palladium on Carbon (Pd/C, 10% w/w, 5 mol%) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Dissolve 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (1 eq) in methanol in a hydrogenation vessel.

-

Hydrogenation: Carefully add the Pd/C slurry to the solution of the nitro compound. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-Amino-4-methoxyphenyl)-4-methylpiperazine, which can be used in the next step with or without further purification.

Trustworthiness and Self-Validation in Protocols

The protocols provided are designed to be self-validating through in-process controls. The use of TLC or LC-MS at each stage allows the researcher to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step. This iterative verification ensures the integrity of the synthetic pathway and minimizes the waste of valuable materials and time. Furthermore, the final characterization of the intermediate and the API provides a definitive validation of the entire process.

Concluding Remarks for the Drug Development Professional

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine exemplifies the strategic design of molecular intermediates in modern drug discovery. Its carefully chosen functional groups facilitate a streamlined and efficient synthesis of complex target molecules like Cariprazine. A thorough understanding of the chemistry and application of such building blocks is indispensable for the development of robust and scalable synthetic routes for new therapeutic agents. The protocols and rationale presented herein are intended to serve as a valuable resource for scientists engaged in the challenging yet rewarding field of medicinal chemistry.

References

-

JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

- Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.

- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).

- Google Patents. (n.d.). US20020128270A1 - Piperazine compounds as inhibitors of MMP or TNF.

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

gsrs. (n.d.). 1-BENZHYDRYL-4-((4-METHOXY-3-NITROPHENYL)METHYL)PIPERAZINE. Retrieved from [Link]

-

Dissertation. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved from [Link]

-

Wikipedia. (n.d.). Cariprazine. Retrieved from [Link]

-

Patsnap Eureka. (2019). Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Retrieved from [Link]

-

PMC. (n.d.). (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}. Retrieved from [Link]

-

PubMed. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Retrieved from [Link]

-

PMC. (n.d.). Cariprazine to Treat Schizophrenia and Bipolar Disorder in Adults. Retrieved from [Link]

- Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.

-

DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]55027/752184)

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]

- 3. svedbergopen.com [svedbergopen.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Using 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as an intermediate for antifungal agents

Application Note: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine as a Key Intermediate in Triazole Antifungal Synthesis

Executive Summary

This guide details the technical application of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (hereafter referred to as Intermediate A ) in the synthesis of advanced azole antifungal agents.[1] This compound serves as a critical "Left-Hand Side" (LHS) pharmacophore precursor, specifically for constructing the lipophilic side chains found in third-generation triazoles like Itraconazole and Posaconazole .[1]

The piperazine-phenyl moiety improves the pharmacokinetic profile (solubility and bioavailability) of the final drug candidate, while the nitro group acts as a latent handle for the attachment of the triazolone core.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |

| CAS Number | 74852-61-2 (Analogous/Related) |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Yellow to Orange Crystalline Powder |

| Solubility | Soluble in DCM, DMSO, DMF; Sparingly soluble in Ethanol |

| Melting Point | 108–112 °C (Typical) |

Synthetic Pathway Overview

The utility of Intermediate A lies in its transformation into the Triazolone Core . The workflow involves three critical phases:

-

Nucleophilic Substitution (SNAr): Synthesis of Intermediate A.

-

Catalytic Reduction: Conversion of the nitro group to an aniline.[2]

-

Heterocyclic Construction: Formation of the triazolone ring (Itraconazole core).

Figure 1: Synthetic route from raw materials to the antifungal triazolone core.[3]

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate A (SNAr Coupling)

Objective: To synthesize the nitro-piperazine scaffold via nucleophilic aromatic substitution.

Reagents:

-

4-Chloro-2-nitroanisole (1.0 eq)[1]

-

N-Methylpiperazine (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Dimethyl Sulfoxide (DMSO) (5 vol)[1]

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 4-Chloro-2-nitroanisole and DMSO under nitrogen atmosphere.

-

Addition: Add K₂CO₃ followed by the slow addition of N-Methylpiperazine.

-

Reaction: Heat the mixture to 100–110°C for 8–12 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Quench: Cool to 25°C and pour the reaction mixture into ice-cold water (10 vol). Stir vigorously for 1 hour to precipitate the product.

-

Isolation: Filter the yellow solid. Wash the cake with water (3 x 2 vol) to remove residual DMSO and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Critical Control Point: Ensure K₂CO₃ is finely ground to maximize surface area. Incomplete reaction often results from poor agitation or coarse base particles.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: To reduce the nitro group to the aniline amine (-NH₂) required for triazolone formation.[1]

Safety Warning: This step involves Hydrogen gas (flammable) and Pyrophoric catalysts. Use a dedicated hydrogenation autoclave.

Reagents:

-

Intermediate A (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5 wt% loading, 50% wet)

-

Hydrogen Gas (H₂)[1]

Procedure:

-

Loading: In an autoclave, dissolve Intermediate A in Methanol.

-

Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst. Do not let the catalyst dry out.

-

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3–5 bar (45–75 psi) with H₂.

-

Reaction: Stir at 40–50°C for 4–6 hours. The reaction is exothermic; control temperature strictly.

-

Filtration: Filter the reaction mixture through a Celite bed to remove the catalyst. Keep the catalyst wet at all times to prevent ignition.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the Aniline Intermediate as a viscous oil or low-melting solid.

-